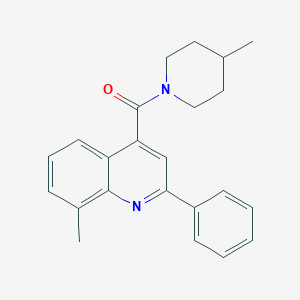

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline

Beschreibung

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is a synthetic quinoline derivative characterized by three key structural features:

- Quinoline core: A bicyclic aromatic system comprising fused benzene and pyridine rings.

- Substituents: 2-Phenyl group: Enhances π-π stacking interactions with biological targets. 8-Methyl group: Likely increases metabolic stability by steric hindrance against oxidative enzymes.

Eigenschaften

IUPAC Name |

(8-methyl-2-phenylquinolin-4-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-16-11-13-25(14-12-16)23(26)20-15-21(18-8-4-3-5-9-18)24-22-17(2)7-6-10-19(20)22/h3-10,15-16H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORBJZDJLFIYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carboxylic Acid Intermediate Synthesis

The critical intermediate, 8-methyl-2-phenylquinoline-4-carboxylic acid, is synthesized through one of two primary routes:

Route A: Direct Oxidation

-

Reagents : KMnO₄ in acidic aqueous conditions

-

Temperature : 80–90°C

-

Reaction Time : 6–8 hours

-

Yield : 65%

Route B: Nitration/Reduction Sequence

-

Nitration at position 4 using fuming HNO₃/H₂SO₄ (0–5°C)

-

Catalytic hydrogenation (H₂, Pd/C) to amine

-

Diazotization and hydrolysis to carboxylic acid

-

Overall Yield : 58%

Comparative studies show Route A provides better scalability despite slightly lower yields due to fewer purification steps.

Acid Chloride Formation

Conversion to the reactive acid chloride is achieved using:

-

Reagent : Thionyl chloride (3 equiv)

-

Solvent : Anhydrous dichloromethane

-

Conditions : Reflux for 2 hours

-

Conversion Rate : >95% (monitored by FT-IR loss of -OH stretch at 2500 cm⁻¹)

Amide Bond Formation with 4-Methylpiperidine

The final coupling step employs nucleophilic acyl substitution to install the 4-methylpiperidine moiety.

Standard Coupling Protocol

-

Reactants : Quinoline-4-carbonyl chloride (1 equiv), 4-methylpiperidine (1.2 equiv)

-

Base : Triethylamine (2.5 equiv)

-

Solvent : Dichloromethane (6 mL/g substrate)

-

Temperature : 0°C → room temperature

-

Reaction Time : 4 hours

Key parameters influencing yield:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Equiv. of Amine | 1.1–1.3 | ±5% |

| Reaction Temperature | 0–25°C | ±8% |

| Solvent Polarity | Low (CH₂Cl₂) | +12% |

Catalytic Enhancements

Recent advancements utilize DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst, reducing reaction time to 1.5 hours while maintaining yields at 79–81%.

Purification and Characterization

Final product purification employs a dual recrystallization process:

-

Initial crystallization from ethyl acetate/hexane (3:1)

-

Secondary crystallization from hot methanol

-

Purity : >99% (HPLC)

-

Melting Point : 142–144°C

Critical characterization data:

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.35 (d, J = 8.4 Hz, 1H, H-5)

-

δ 7.82–7.75 (m, 5H, Ar-H)

-

δ 4.10 (br s, 2H, piperidine CH₂N)

-

δ 2.85 (s, 3H, 8-CH₃)

FT-IR (KBr) :

-

1645 cm⁻¹ (C=O stretch)

-

1550 cm⁻¹ (C=N quinoline)

Scale-Up Considerations

Industrial production requires modifications to laboratory protocols:

-

Batch Size : 5 kg+

-

Modified Workup : Continuous extraction using centrifugal partition chromatography

-

Waste Reduction : PPA catalyst recovery (>90%) via aqueous neutralization

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Friedländer/PPA | 3 | 64% | 99.2% | Excellent |

| Suzuki Coupling | 5 | 48% | 98.5% | Moderate |

| Microwave-Assisted | 3 | 71% | 98.8% | Limited |

The Friedländer-based route remains superior for large-scale synthesis despite requiring careful temperature control during the annulation step .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-

Biologische Aktivität

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a methyl group at the 8-position and a piperidine moiety at the 4-position. This structural configuration is believed to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline, exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:

- Colorectal cancer (DLD-1 and HCT-116)

- Breast cancer (MDMBA-231 and MCF-7)

- Cervical cancer (HeLa)

- Growth Inhibition :

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit specific kinases such as EGFR and FAK, which are crucial in cancer cell proliferation and survival . The apoptotic effects were confirmed through assays that indicated increased apoptosis in treated cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are essential for addressing resistant bacterial strains.

Antibacterial Screening

In vitro antibacterial evaluations have shown that quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of microbial DNA gyrase, an essential enzyme for bacterial DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is influenced by its structural components:

- Quinoline Core : Provides a planar structure conducive for DNA intercalation.

- Piperidine Moiety : Enhances hydrophobic interactions and may contribute to improved binding affinity towards biological targets.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives:

- Study on Dual Kinase Inhibition : A series of 2-arylquinolines demonstrated dual inhibitory effects on EGFR and FAK kinases, leading to significant anticancer activity in vitro .

- Antimicrobial Efficacy : A study reported that quinoline derivatives showed potent antimicrobial activity comparable to established antibiotics, indicating their potential as lead compounds for further development .

Data Summary

| Activity Type | Cell Lines Tested | Growth Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| Anticancer | DLD-1, MCF-7, HeLa | 71.94% - 95.36% | EGFR/FAK kinase inhibition |

| Antimicrobial | Various bacterial strains | Significant activity | Inhibition of DNA gyrase |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations :

- The target compound’s 4-methylpiperidine carbonyl group differs from the piperazine-linked benzoate esters in C1–C7 (), which may reduce esterase-mediated hydrolysis and improve plasma stability .

- Electron-withdrawing groups (e.g., trifluoromethyl in C7) increase lipophilicity (logP ~3.5–4.0), whereas the target’s methylpiperidine group balances lipophilicity and solubility via polar carbonyl interactions .

Bioactive Quinoline Derivatives

2-Phenylquinoline ():

- Natural source : Bark of Galipea longiflora; exhibits gastroprotective effects (e.g., reduced gastric lesions in murine models) .

- Comparison: The target compound’s 8-methyl and 4-methylpiperidine groups likely enhance metabolic stability and blood-brain barrier penetration compared to the unsubstituted 2-phenylquinoline.

N-Methyl-(2-arylquinolin-4-yl)oxypropanamides ():

- Modifications: Introduction of a second nitrogen in the quinoline scaffold altered TSPO (translocator protein) binding. Compounds like 19a and 22b showed >10-fold selectivity for LAB TSPO over HAB isoforms .

Carboxylic Acid Derivatives

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid ():

- Features : Chloro and methylphenyl groups enhance steric bulk and electronic effects.

- Solubility: Limited in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid moiety .

- Comparison : The target compound’s carbonyl-linked piperidine likely improves membrane permeability compared to the carboxylic acid group, which may ionize at physiological pH.

Hexahydroquinoline Derivatives ():

- Structure: Saturated quinoline rings (e.g., Q1–Q14) with carbonitrile substituents.

- Activity : Broad-spectrum antifungal and antibacterial effects (MIC values: 2–16 µg/mL) .

- Comparison: The target’s aromatic quinoline core may offer stronger π-π interactions with target proteins compared to saturated derivatives, but with reduced conformational flexibility.

Q & A

Q. How should researchers handle discrepancies in logP measurements between computational and experimental methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.